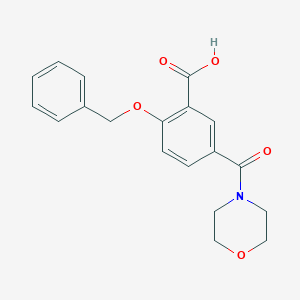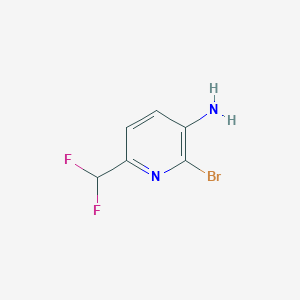
7-Methylbenzisothiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylbenzisothiazol-3(2H)-one is an organic compound belonging to the class of isothiazolinones. These compounds are known for their antimicrobial properties and are widely used as preservatives in various industrial and consumer products. The structure of this compound consists of a benzene ring fused with an isothiazole ring, with a methyl group attached to the seventh position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbenzisothiazol-3(2H)-one typically involves the cyclization of 2-mercaptobenzoic acid with diphenyl phosphoryl azide . Another method involves the reaction of 2-halobenzonitrile with an alkanethiol in a heterogeneous solvent system in the presence of a base to give 2-(alkylthio)benzonitrile, which is then cyclized with a halogenating agent .
Industrial Production Methods: Industrial production methods often utilize thiosalicylic acid as a starting material, which undergoes cyclization in the presence of a strong base . Another industrial method involves the oxidation of 2-(methylthio)benzamide to 2-(methylsulfinyl)benzamide, followed by cyclization with thionyl chloride .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methylbenzisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
7-Methylbenzisothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use in controlling microbial growth.
Medicine: Explored for its potential as an antifungal and antibacterial agent.
Industry: Widely used as a preservative in paints, adhesives, and cleaning products due to its antimicrobial properties
Mecanismo De Acción
The antimicrobial activity of 7-Methylbenzisothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound targets the thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular processes . This results in the death of the microbial cells.
Comparación Con Compuestos Similares
1,2-Benzisothiazol-3-one: Similar structure but lacks the methyl group at the seventh position.
2-Methyl-1,2-benzisothiazolin-3-one: Similar structure with a methyl group at the second position.
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: A derivative with additional chlorine and octyl groups, used as a biocide.
Uniqueness: 7-Methylbenzisothiazol-3(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and antimicrobial efficacy. The presence of the methyl group at the seventh position can enhance its stability and effectiveness compared to other isothiazolinones.
Propiedades
Fórmula molecular |
C8H7NOS |
|---|---|
Peso molecular |
165.21 g/mol |
Nombre IUPAC |
7-methyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)11-9-8(6)10/h2-4H,1H3,(H,9,10) |
Clave InChI |
RWQJMHMLXGWMRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=O)NS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-(2-Hydroxyethoxy)ethyl]-2-methylprop-2-enamide](/img/structure/B8611819.png)
![2-[(1S,2R,4R)-2,4-dimethylcyclohexyl]pyridine](/img/structure/B8611841.png)




![ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B8611879.png)
